3-((2-Aminoethyl)amino)propane-1-sulfonic acid
Overview
Description
3-((2-Aminoethyl)amino)propane-1-sulfonic acid is a versatile chemical compound with the molecular formula C5H14N2O3S and a molecular weight of 182.24 g/mol . It is known for its various applications in research and industry, particularly in the synthesis of anionic polyurethane ionomers and the aminomethylation of phosphorous acid .
Mechanism of Action
Target of Action
The primary target of 3-((2-Aminoethyl)amino)propane-1-sulfonic acid, also known as Tramiprosate or Homotaurine, is the GABA receptor . The GABA receptor plays a crucial role in inhibitory neurotransmission in the central nervous system .
Mode of Action
Tramiprosate acts as a gabamimetic agent , evoking neurological responses similar to those elicited by γ-aminobutyric acid (GABA) . It binds to soluble Aβ peptides, reducing the aggregation, deposition, and/or load of amyloid proteins in the brain .
Biochemical Pathways
Tramiprosate’s interaction with soluble Aβ peptides affects the biochemical pathway related to the formation and deposition of amyloid plaques, which are associated with neurodegenerative diseases like Alzheimer’s . By binding to these peptides, Tramiprosate prevents their aggregation and deposition in the brain, thereby potentially mitigating the progression of such diseases .
Pharmacokinetics
The pharmacokinetics of Tramiprosate involves its metabolism, which significantly impacts its pharmacodynamic profile and therapeutic efficacy . To enhance its therapeutic effect and overall bioavailability, such as improving stability or slowing metabolism, Tramiprosate can be administered as a prodrug or derivative, which then produces Tramiprosate in the body after administration .
Result of Action
The molecular and cellular effects of Tramiprosate’s action include a significant reduction in the infarct volume after middle cerebral artery occlusion (MCAO), indicating its potential neuroprotective effects . At the cellular level, Tramiprosate has been shown to significantly attenuate oxygen/glucose deprivation (OGD)- or NMDA-induced injury in NGF-differentiated PC12 cells and primary cortical neurons .
Action Environment
The action, efficacy, and stability of Tramiprosate can be influenced by various environmental factors. For instance, its stability and metabolism can be affected by the pH and temperature of the biological environment . Furthermore, its efficacy can be influenced by the presence of other substances in the body that may interact with it .
Biochemical Analysis
Biochemical Properties
It is known that this compound has a melting point of 215 °C and a density of 1.282±0.06 g/cm3 . The compound’s pKa, a measure of its acidity, is predicted to be 1.45±0.50 .
Cellular Effects
It is known to evoke neurological responses similar to those elicited by γ-aminobutyric acid (GABA) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Aminoethyl)amino)propane-1-sulfonic acid typically involves the reaction of 3-chloropropane-1-sulfonic acid with ethylenediamine under controlled conditions. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through a solvent-free process. This method involves the use of diphenyl carbonate as a carbonylation agent, reacting with diamines such as 1,6-hexanediamine or polyether diamines . The process is environmentally friendly, as it avoids the use of volatile organic solvents and results in high molecular weight products .
Chemical Reactions Analysis
Types of Reactions
3-((2-Aminoethyl)amino)propane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions . These reactions are typically carried out under mild conditions to ensure the stability of the compound.
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, sulfonates, and substituted amino compounds .
Scientific Research Applications
3-((2-Aminoethyl)amino)propane-1-sulfonic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-propanesulfonic acid: This compound has a similar structure but lacks the additional aminoethyl group, making it less versatile in certain reactions.
Uniqueness
3-((2-Aminoethyl)amino)propane-1-sulfonic acid is unique due to its dual amino groups, which provide additional reactivity and versatility in chemical synthesis. This makes it particularly valuable in the preparation of complex molecules and polymers .
Properties
IUPAC Name |
3-(2-aminoethylamino)propane-1-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2O3S/c6-2-4-7-3-1-5-11(8,9)10/h7H,1-6H2,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBGZJNUOUAZNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCN)CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30460456 | |
Record name | 3-[(2-Aminoethyl)amino]-1-propanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30460456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14235-54-2 | |
Record name | 3-[(2-Aminoethyl)amino]-1-propanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30460456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[(2-Aminoethyl)amino]-1-propanesulfonic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/548Z6K75DV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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